molecular formula C6H5N3OS B13059852 2-Aminothieno[3,2-d]pyrimidin-4-ol CAS No. 1203578-74-8

2-Aminothieno[3,2-d]pyrimidin-4-ol

Cat. No.: B13059852
CAS No.: 1203578-74-8
M. Wt: 167.19 g/mol
InChI Key: JWPXRGTYKVODRC-UHFFFAOYSA-N
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Description

2-Aminothieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of an amino group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of functionalized thiophene aminoesters. One common method includes the use of palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig reactions . These reactions are performed under specific conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 2-Tert-butylaminothieno[3,2-d]pyrimidin-4-one
  • 2-Isopropylaminothieno[3,2-d]pyrimidin-4-one

Comparison: Compared to its analogs, 2-Aminothieno[3,2-d]pyrimidin-4-ol exhibits unique properties due to the presence of the hydroxyl group at the 4-position. This functional group enhances its solubility and reactivity, making it a more versatile compound for various applications .

Properties

CAS No.

1203578-74-8

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

2-amino-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H3,7,8,9,10)

InChI Key

JWPXRGTYKVODRC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)N

Origin of Product

United States

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